N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine moiety, and a methoxyphenyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline with 2-chloropyridine to form an intermediate, which is then reacted with piperidine-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide
- N-(3-methoxyphenyl)-4-[ethyl(pyridin-2-yl)amino]piperidine-1-carboxamide
- N-(3-methoxyphenyl)-4-[methyl(pyridin-3-yl)amino]piperidine-1-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide |
InChI |
InChI=1S/C19H24N4O2/c1-22(18-8-3-4-11-20-18)16-9-12-23(13-10-16)19(24)21-15-6-5-7-17(14-15)25-2/h3-8,11,14,16H,9-10,12-13H2,1-2H3,(H,21,24) |
InChI Key |
IMQJKJLAIGQZQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.